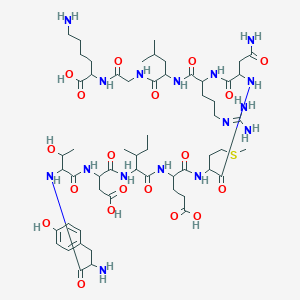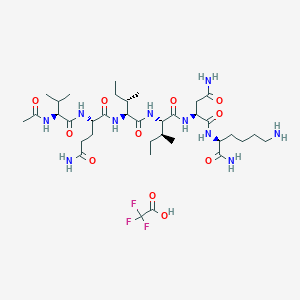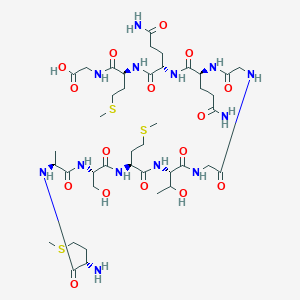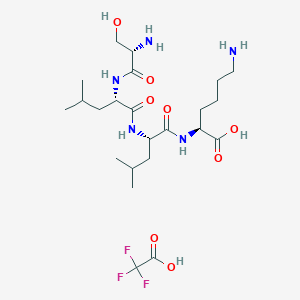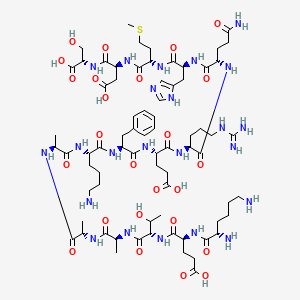
EGF Receptor Substrate 2 Phospho-Tyr5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EGF Receptor Substrate 2 (Phospho-Tyr5) is a biologically active peptide derived from an autophosphorylation site (Tyr992) of epidermal growth factor receptor (EGFR).
Aplicaciones Científicas De Investigación
Peptide Substrate Recognition and EGF Receptor
The EGF receptor prefers substrates with acidic residues near the phosphorylation site. A study developed a peptide substrate, tyrsub, based on the human erythrocyte Band 3 sequence, demonstrating the lowest apparent Km for phosphorylation by the EGF receptor. This research indicates the critical role of the tyrosyl residue in substrate recognition for peptide substrates (Guyer et al., 1994).
Regulation of EGF Receptor by Protein Kinase C
Protein kinase C phosphorylates the EGF receptor at Thr654, which regulates its tyrosine-protein kinase activity and affinity for EGF. A study testing the phosphorylation hypothesis revealed that Thr654 phosphorylation is linked to the receptor's tyrosine-protein kinase activity but not its EGF affinity. This underscores the complexity of EGF receptor regulation (Davis, 1988).
Impact of Tyrosine Self-Phosphorylation Mutation on EGF Receptor
The primary sites of tyrosine self-phosphorylation in the EGF receptor are crucial for its function. A study mutated Tyr1173 and found that while high-affinity EGF binding remained, the receptor's maximal biological activity was modulated, highlighting the significance of this phosphorylation site (Bertics et al., 1988).
Role of EGF in Modulating Receptor Kinase Specificity
EGF stimulation affects the binding affinity of the EGFR kinase for specific substrates. A study found that EGF increased the binding affinity for certain peptides, altering the receptor kinase's specificity toward different physiological targets. This is a pivotal factor in understanding how ligand-regulated changes impact EGFR's cellular functions (Fan et al., 2004).
Propiedades
Fórmula molecular |
C₅₄H₈₂N₁₃O₂₄ |
|---|---|
Peso molecular |
1328.28 |
Secuencia |
One Letter Code: HDADE-pTyr-LIPQQG-OH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


